molecular formula C25H24N4O4S2 B11629208 2-(allylamino)-3-((Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one

2-(allylamino)-3-((Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11629208
M. Wt: 508.6 g/mol
InChI Key: BHWSOPPBNAJZFB-HKWRFOASSA-N
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Description

2-(allylamino)-3-((Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that features a pyrido[1,2-a]pyrimidin-4-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(allylamino)-3-((Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The starting materials often include pyrido[1,2-a]pyrimidin-4-one derivatives and various functionalized reagents. Common synthetic routes may involve:

    Formation of the pyrido[1,2-a]pyrimidin-4-one core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the allylamino group: This step may involve nucleophilic substitution reactions.

    Formation of the thiazolidinone ring: This can be accomplished through condensation reactions with thioamides and carbonyl compounds.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the allylamino group or the thiazolidinone ring.

    Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers may study its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for drug development. Its structural features may be optimized to enhance its pharmacological properties.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(allylamino)-3-((Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(allylamino)-3-((Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one: This compound itself.

    Pyrido[1,2-a]pyrimidin-4-one derivatives: Compounds with similar core structures but different substituents.

    Thiazolidinone derivatives: Compounds featuring the thiazolidinone ring with various functional groups.

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which may confer unique chemical reactivity and biological activity

Properties

Molecular Formula

C25H24N4O4S2

Molecular Weight

508.6 g/mol

IUPAC Name

(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[[4-oxo-2-(prop-2-enylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H24N4O4S2/c1-4-11-26-22-17(23(30)28-12-6-5-7-21(28)27-22)15-20-24(31)29(25(34)35-20)13-10-16-8-9-18(32-2)19(14-16)33-3/h4-9,12,14-15,26H,1,10-11,13H2,2-3H3/b20-15-

InChI Key

BHWSOPPBNAJZFB-HKWRFOASSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)CCN2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)NCC=C)/SC2=S)OC

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)NCC=C)SC2=S)OC

Origin of Product

United States

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